n-Cyanobenzenesulfonamide
Overview
Description
n-Cyanobenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with a cyano group (-CN) at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Cyanobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of aryl cyanamides with aryl sulfonyl chlorides under mild conditions. This reaction can be facilitated using ultrasound-assisted techniques, which improve the yield and purity of the product . Another method involves the Stephen reduction of 4-cyanobenzenesulfonamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and environmentally friendly solvents is common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: n-Cyanobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide anion acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: It can engage in cycloaddition reactions with other compounds, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and Mitsunobu reagents.
Oxidation: Oxidizing agents such as chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield N-alkylated sulfonamides, while oxidation can produce sulfonyl derivatives.
Scientific Research Applications
n-Cyanobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation within cancer cells, leading to apoptosis. Additionally, its antimicrobial properties are linked to the inhibition of bacterial enzymes essential for cell survival .
Comparison with Similar Compounds
- 4-Cyanobenzene-1-sulfonamide
- 3-Cyanobenzenesulfonamide
- 2-Cyanobenzenesulfonamide
Comparison: n-Cyanobenzenesulfonamide is unique due to its specific positioning of the cyano group, which influences its reactivity and applications. Compared to its isomers, such as 3-cyanobenzenesulfonamide and 2-cyanobenzenesulfonamide, the para position of the cyano group in this compound provides distinct electronic and steric properties, making it more suitable for certain reactions and applications .
Properties
IUPAC Name |
N-cyanobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-6-9-12(10,11)7-4-2-1-3-5-7/h1-5,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAGDYOTYFYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963145 | |
Record name | N-Cyanobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-45-4 | |
Record name | NSC111105 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyanobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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